
(S)-1-Amino-2,3-dihydro-1H-inden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride is a chiral compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features an indane skeleton, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group and a hydroxyl group on the indane structure makes it a versatile intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available indanone.
Reduction: Indanone is reduced to (S)-1-Amino-2,3-Dihydro-1H-Indene using a chiral reducing agent such as (S)-CBS catalyst.
Hydroxylation: The resulting compound is then hydroxylated at the 5-position using a suitable oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides or acyl chlorides, base such as sodium hydride (NaH).
Major Products:
Oxidation: 1-Amino-2,3-Dihydro-1H-Inden-5-one.
Reduction: 1-Amino-2,3-Dihydro-1H-Indane.
Substitution: Various ethers or esters depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Chemical Biology: It is employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: The compound is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2,3-Dihydro-1H-Indene: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
1-Hydroxy-2,3-Dihydro-1H-Indene: Lacks the amino group, affecting its interaction with biological targets.
1-Amino-2,3-Dihydro-1H-Inden-5-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness: (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride is unique due to the presence of both amino and hydroxyl groups on the indane skeleton. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(1S)-1-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9,11H,1,4,10H2/t9-/m0/s1 |
InChI-Schlüssel |
BYWKFVGAEAECSB-VIFPVBQESA-N |
Isomerische SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)O |
Kanonische SMILES |
C1CC2=C(C1N)C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)

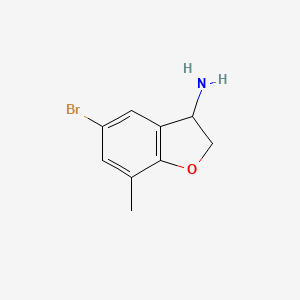
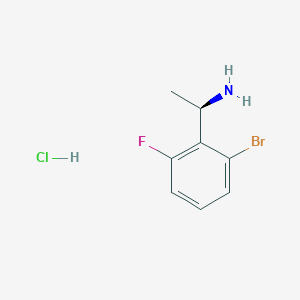



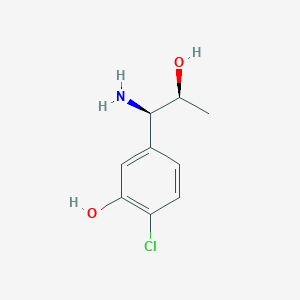
![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)
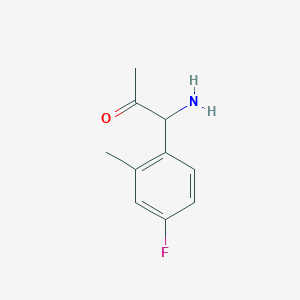

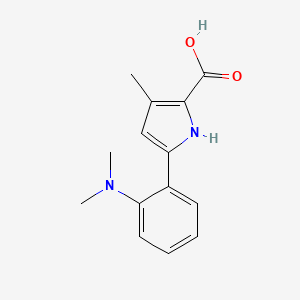
![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)
